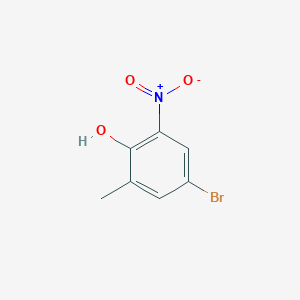

4-Bromo-2-methyl-6-nitrophenol

Description

The exact mass of the compound 4-Bromo-2-methyl-6-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-methyl-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNYDIOUTKEIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615259 | |

| Record name | 4-Bromo-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20294-50-2 | |

| Record name | 4-Bromo-2-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 4-bromo-2-methyl-6-nitrophenol

An In-depth Technical Guide to the Chemical Properties and Applications of 4-bromo-2-methyl-6-nitrophenol

Introduction: Defining a Versatile Synthetic Building Block

4-bromo-2-methyl-6-nitrophenol is a substituted aromatic compound featuring a phenol backbone functionalized with four distinct substituents: a hydroxyl (-OH), a methyl (-CH₃), a bromo (-Br), and a nitro (-NO₂) group. This specific arrangement of electron-donating and electron-withdrawing groups on the aromatic ring imparts a unique set of chemical properties, making it a molecule of significant interest for synthetic chemists. Its CAS Registry Number is 20294-50-2, and its molecular formula is C₇H₆BrNO₃.[1][2][3]

While not a final drug product in itself, its structural complexity and the reactivity of its functional groups make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research.[4][5] This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, and an analysis of its reactivity, tailored for researchers and professionals in drug development.

Caption: Chemical structure of 4-bromo-2-methyl-6-nitrophenol.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, dictating solubility, reaction conditions, and purification strategies.

Physicochemical Properties

The key physicochemical properties of 4-bromo-2-methyl-6-nitrophenol are summarized below, providing a quantitative basis for its handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 20294-50-2 | [1][3] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Melting Point | 90.5 °C | [1] |

| Boiling Point | 278.5 °C at 760 mmHg | [1][6] |

| Density | 1.755 - 1.8 g/cm³ | [1][6] |

| Flash Point | 122.2 °C | [1][6] |

| Vapor Pressure | 0.00252 mmHg at 25 °C | [1] |

| Predicted pKa | ~6.0 ± 0.38 | [6] |

| InChIKey | KWNYDIOUTKEIFL-UHFFFAOYSA-N | [1][6] |

Spectroscopic Signature for Structural Verification

While extensive published experimental spectra for this specific compound are limited, a robust structural confirmation can be achieved using a combination of standard spectroscopic techniques.[7] The expected data, inferred from its structure and comparison to close analogs, are outlined below.[7]

| Technique | Expected Characteristics |

| IR Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹)- Asymmetric & Symmetric N-O stretches for NO₂ (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹)- C-Br stretch (~500-600 cm⁻¹) |

| ¹H NMR | - Phenolic -OH proton (1H, singlet, broad)- Two aromatic protons (2H, singlets or narrow doublets)- Methyl protons (3H, singlet) |

| ¹³C NMR | - Six distinct aromatic carbon signals- One methyl carbon signal |

| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks with ~1:1 intensity ratio) |

The logical workflow for confirming the structure of a synthesized batch of 4-bromo-2-methyl-6-nitrophenol involves a multi-pronged analytical approach.

Caption: Logical workflow for structural confirmation.

Section 2: Synthesis and Mechanistic Considerations

A logical and efficient synthesis of 4-bromo-2-methyl-6-nitrophenol starts from the readily available precursor, 2-methylphenol (o-cresol). The synthesis involves a two-step electrophilic aromatic substitution sequence where the regioselectivity is carefully controlled by the directing effects of the substituents.

Synthetic Pathway

-

Electrophilic Bromination of 2-Methylphenol : The hydroxyl (-OH) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is also an activating ortho, para-director. The para position relative to the hydroxyl group is sterically more accessible than the ortho positions, leading to the preferential formation of 4-bromo-2-methylphenol.

-

Electrophilic Nitration of 4-bromo-2-methylphenol : In the second step, the hydroxyl group remains the most potent activating director. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the available ortho position (C6), yielding the final product, 4-bromo-2-methyl-6-nitrophenol.[8]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating Methodology

This protocol is based on established procedures for the bromination and nitration of phenols.[8][9]

Reagents and Equipment:

-

2-methylphenol (o-cresol)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Sodium thiosulfate (for quenching)

-

Ethanol/water mixture (for recrystallization)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and TLC apparatus.

Step 1: Synthesis of 4-Bromo-2-methylphenol

-

In a fume hood, dissolve 2-methylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature over 1-2 hours.

-

After the addition is complete, stir the mixture for an additional hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).

-

Wash the crude product/organic layer with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-bromo-2-methyl-6-nitrophenol

-

Cool concentrated sulfuric acid in a flask to 0 °C using an ice-salt bath.

-

Slowly and carefully add the 4-bromo-2-methylphenol (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.[8]

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the phenol solution, maintaining the reaction temperature below 5 °C.[8]

-

After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, continuing to monitor by TLC.

-

Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with stirring. A yellow precipitate should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[8]

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 4-bromo-2-methyl-6-nitrophenol.

Section 3: Chemical Reactivity and Potential Applications

The reactivity of 4-bromo-2-methyl-6-nitrophenol is governed by the electronic interplay of its substituents.

Acidity and Electronic Effects

The acidity of the phenolic proton is a key chemical property. The pKa value is influenced by the stability of the corresponding phenoxide conjugate base.

-

Electron-Withdrawing Groups (-NO₂, -Br): Both the nitro and bromo groups are electron-withdrawing. The nitro group, particularly at the ortho position, strongly stabilizes the negative charge of the phenoxide ion through both inductive and resonance effects. The bromo group provides stabilization primarily through its inductive effect. These effects increase the phenol's acidity, resulting in a lower pKa compared to unsubstituted phenol.[10]

-

Electron-Donating Group (-CH₃): The methyl group is electron-donating via hyperconjugation and a weak inductive effect, which slightly destabilizes the phenoxide ion and decreases acidity.[10]

The net result of these competing effects is a phenol that is significantly more acidic than phenol or cresol but less acidic than picric acid. The predicted pKa of ~6.0 reflects the dominant influence of the electron-withdrawing groups.[6]

Comparative Acidity of Substituted Phenols

| Compound | Key Substituents | pKa | Effect on Acidity |

| Phenol | - | 10.0 | Baseline |

| 2,3-Dimethylphenol | 2,3-(CH₃)₂ | 10.34 | Decreased |

| 4-Bromophenol | 4-Br | 9.17 | Increased |

| 4-Nitrophenol | 4-NO₂ | 7.2 | Significantly Increased |

| 4-bromo-2-methyl-6-nitrophenol | 4-Br, 2-CH₃, 6-NO₂ | ~6.0 (Predicted) | Strongly Increased |

| 2,4,6-Trinitrophenol (Picric Acid) | 2,4,6-(NO₂)₃ | 0.38 | Very Strongly Increased |

| (Data sourced from[6][10]) |

Potential as a Synthetic Intermediate

The true value of 4-bromo-2-methyl-6-nitrophenol lies in its utility as a versatile chemical intermediate. Each functional group represents a potential site for further chemical transformation:

-

The phenolic hydroxyl group can be alkylated or acylated.

-

The nitro group can be reduced to an amine, providing a nucleophilic site for building more complex structures.

-

The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

This multi-functionality makes it an attractive starting material for constructing novel molecular scaffolds for active pharmaceutical ingredients (APIs) and other high-value chemicals.[4][5]

Section 4: Safety, Handling, and Storage

Proper handling of 4-bromo-2-methyl-6-nitrophenol is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| (Data sourced from[1]) |

Safe Handling and Storage Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[1]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and apart from foodstuff containers.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

4-bromo-2-methyl-6-nitrophenol is a highly functionalized aromatic compound with a well-defined chemical profile. Its physicochemical properties, predictable reactivity, and logical synthetic pathway from common starting materials make it a valuable intermediate for advanced organic synthesis. The strategic placement of bromo, methyl, and nitro groups on a phenol core provides multiple reaction handles, offering significant versatility for researchers in drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

-

CP Lab Safety. (n.d.). 4-Bromo-2-methyl-6-nitrophenol, 98% Purity, C7H6BrNO3, 100 grams. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical. (n.d.). 4-Bromo-2-methyl-6-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Green route for efficient synthesis of metal complexes. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-methyl-6-nitrophenol (C7H6BrNO3). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Bromo-2-methyl-6-nitrophenol [allbiopharm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

Topic: 4-bromo-2-methyl-6-nitrophenol: A Multi-faceted Approach to Structural Analysis and Confirmation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. This guide provides a comprehensive, in-depth analysis of the methodologies required to confirm the structure of 4-bromo-2-methyl-6-nitrophenol, a substituted phenol of interest. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and the logic of data interpretation. This document serves as a technical whitepaper for researchers, outlining a self-validating system of analysis that combines mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and X-ray crystallography to build an irrefutable structural case.

Introduction: The Imperative of Structural Integrity

4-bromo-2-methyl-6-nitrophenol (CAS No: 20294-50-2) is a substituted aromatic compound with a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol .[1][2] The precise arrangement of its functional groups—a hydroxyl, a bromine atom, a methyl group, and a nitro group on a benzene ring—is critical to its chemical reactivity and potential biological activity. Isomeric ambiguity is a significant risk; for instance, confusing this compound with its isomer, 2-bromo-4-methyl-6-nitrophenol, could lead to drastically different outcomes in a synthetic or biological system.[3] Therefore, a rigorous, multi-technique approach is not merely best practice; it is an essential component of scientific integrity.

This guide details the logical workflow for structural elucidation, demonstrating how data from orthogonal analytical techniques are woven together to confirm the identity and purity of the target compound.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. For a bromine-containing compound, low-resolution MS is also highly informative. The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9%, ⁸¹Br ≈ 49.1%) creates a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, which is a powerful diagnostic signature.[4]

Experimental Protocol (Electron Ionization - Mass Spectrometry)

-

Instrumentation: A standard GC-MS or direct-infusion mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or methanol.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is crucial as it is high enough to cause reproducible fragmentation, creating a fingerprint-like spectrum for library matching, yet not so high as to completely obliterate the molecular ion.

-

Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu to ensure capture of the molecular ion and significant fragments.

Data Presentation & Interpretation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's structure.

| m/z (Expected) | Ion Identity | Interpretation & Causality |

| 231 | [M]⁺ (with ⁷⁹Br) | Molecular ion peak corresponding to the lighter bromine isotope. Confirms the molecular weight. |

| 233 | [M+2]⁺ (with ⁸¹Br) | Molecular ion peak corresponding to the heavier bromine isotope. The ~1:1 ratio with the m/z 231 peak is a definitive indicator of a single bromine atom. |

| 185 / 187 | [M - NO₂]⁺ | Corresponds to the loss of a nitro group (mass 46). This fragmentation is common for nitroaromatic compounds and confirms its presence. |

| 152 | [M - Br]⁺ | Represents the loss of the bromine radical. |

| 106 | [M - Br - NO₂]⁺ | Loss of both the bromine atom and the nitro group. |

Trustworthiness: The observation of the distinct 1:1 isotopic pattern for all bromine-containing fragments provides an internal validation of the data, confirming the elemental composition and molecular weight.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). The selection of the sampling method (KBr pellet vs. ATR) depends on sample availability and the need to avoid solvent interference. ATR is often preferred for its simplicity and speed.

Experimental Protocol (Attenuated Total Reflectance - FTIR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken immediately prior to the sample scan and automatically subtracted. This is a critical self-validating step to remove atmospheric (H₂O, CO₂) and instrumental interferences.

Data Presentation & Interpretation

The IR spectrum should display absorption bands characteristic of all expected functional groups.

| Wavenumber (cm⁻¹) (Expected) | Vibration Mode | Functional Group Confirmed |

| 3200 - 3500 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |

| 3000 - 3100 (sharp) | C-H stretch | Aromatic Ring |

| 2850 - 2960 (sharp) | C-H stretch | Methyl Group (-CH₃) |

| 1590 - 1610 | C=C stretch | Aromatic Ring |

| 1520 - 1560 | N-O asymmetric stretch | Nitro Group (-NO₂) |

| 1340 - 1370 | N-O symmetric stretch | Nitro Group (-NO₂) |

| 550 - 650 | C-Br stretch | Carbon-Bromine Bond |

Trustworthiness: The simultaneous presence of bands for -OH, aromatic C-H, aliphatic C-H, -NO₂, and C-Br provides strong, corroborating evidence for the structure proposed by the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Isomer Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. While MS confirms the formula and IR confirms functional groups, NMR establishes the specific isomeric structure. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. The choice of a deuterated solvent (like CDCl₃) is critical to avoid overwhelming the signal with solvent protons. Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm) for universal referencing.[4]

Experimental Protocol (¹H and ¹³C NMR)

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is key to resolving complex spectra.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved to achieve sharp spectral lines.

-

¹H NMR Acquisition: Acquire the spectrum using a 45° pulse angle and a relaxation delay of 2-5 seconds. This ensures quantitative integration. Typically, 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This results in a spectrum where each unique carbon appears as a single line, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Presentation & Interpretation

The predicted NMR data for 4-bromo-2-methyl-6-nitrophenol is distinct from its isomers.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |

| Phenolic -OH | ~10.5 - 11.5 | broad singlet | 1H | The acidic proton is deshielded by the electronegative oxygen and intramolecular hydrogen bonding with the ortho-nitro group. It exchanges rapidly, appearing as a broad signal. |

| Aromatic C5-H | ~8.0 - 8.2 | doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitro group and meta to the bromine, causing a significant downfield shift. It is coupled to C3-H (J ≈ 2.5 Hz). |

| Aromatic C3-H | ~7.6 - 7.8 | doublet (d) | 1H | This proton is ortho to the bromine atom and meta to the nitro group. It is coupled to C5-H (J ≈ 2.5 Hz). |

| Methyl C2-CH₃ | ~2.4 - 2.6 | singlet | 3H | The methyl group protons are adjacent to the aromatic ring. They appear as a singlet as there are no adjacent protons to couple with. |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |

| C1 (-OH) | ~150-155 | Carbon attached to the highly electronegative oxygen atom. |

| C6 (-NO₂) | ~138-142 | Carbon attached to the electron-withdrawing nitro group. |

| C2 (-CH₃) | ~135-139 | Aromatic carbon attached to the methyl group. |

| C4 (-Br) | ~115-120 | Carbon attached to bromine; exhibits a shielding effect compared to C-H. |

| C5 | ~128-132 | Aromatic C-H. |

| C3 | ~124-128 | Aromatic C-H. |

| -CH₃ | ~15-20 | Aliphatic carbon of the methyl group. |

Trustworthiness & Isomeric Differentiation: The key to confirming the 4-bromo-2-methyl-6-nitro substitution pattern lies in the ¹H NMR. The presence of two aromatic doublets, each integrating to 1H, with a small meta-coupling constant (J ≈ 2-3 Hz), is a definitive signature of protons in a 1,3 relationship on the ring (H-3 and H-5). An isomer like 2-bromo-4-methyl-6-nitrophenol would instead show two aromatic singlets, as the protons would not be adjacent to each other.[3] This comparative logic is central to authoritative structural assignment.

X-ray Crystallography: The Gold Standard

Authoritative Grounding: When all ambiguity must be eliminated, particularly for regulatory filings or establishing reference standards, single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. This technique determines the precise spatial arrangement of atoms in a crystal lattice, providing definitive proof of connectivity and stereochemistry.[5]

Methodological Overview

-

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

The result is an unambiguous 3D model of the molecule, confirming not only the substitution pattern but also bond lengths, bond angles, and intermolecular interactions in the solid state. While not a routine technique for every batch, it is the gold standard for characterizing a new chemical entity.

Conclusion

The structural confirmation of 4-bromo-2-methyl-6-nitrophenol is achieved not by a single measurement, but by the congruent and self-validating data from a suite of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula (C₇H₆BrNO₃). IR spectroscopy confirms the presence of all requisite functional groups (-OH, -NO₂, -CH₃, C-Br). Crucially, NMR spectroscopy provides the definitive map of atomic connectivity, allowing for unambiguous differentiation from other isomers. Finally, X-ray crystallography stands as the ultimate authority for absolute structural proof. Following this rigorous, multi-faceted workflow ensures the highest degree of scientific integrity and provides a solid foundation for all subsequent research and development.

References

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol.

-

PubChem. 2-Bromo-4-methyl-6-nitrophenol. National Center for Biotechnology Information. [Link]

-

Ciechanowska, M., et al. (2006). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry. Acta Crystallographica Section B, 62(Pt 1), 143-52. [Link]

-

Jaroszewicz, J., et al. (2009). Interactions in Polymorphic Crystals of m-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Quantum Chemical Calculations. Crystal Growth & Design, 9(4), 1991-2003. [Link]

-

PubChem. 4-Bromo-2-nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-bromo-2-methyl-6-nitrophenol (C7H6BrNO3). [Link]

-

NIST. 2-Bromo-4-methyl-6-nitrophenol. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Biological Activities of 4-bromo-2-methyl-6-nitrophenol

Disclaimer: This document provides a technical overview of the potential biological activities of 4-bromo-2-methyl-6-nitrophenol. Direct experimental data on the biological effects of this specific compound is limited in publicly available scientific literature. The information presented herein is largely based on the established activities of structurally similar compounds. All quantitative data, experimental protocols, and discussions of signaling pathways are provided as a guide for the potential evaluation of 4-bromo-2-methyl-6-nitrophenol and should not be interpreted as established activities of the compound itself.

Introduction

4-bromo-2-methyl-6-nitrophenol is a substituted phenol with the molecular formula C7H6BrNO3.[1] Its structure, characterized by a phenolic hydroxyl group, a bromine atom, a methyl group, and a nitro group on the aromatic ring, suggests a rich potential for diverse biological activities. Phenolic compounds are a well-established class of molecules with a wide range of pharmacological effects. The substituents on the phenolic ring play a crucial role in modulating these activities. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating methyl group, creates a unique electronic and steric profile that could lead to significant interactions with biological targets.

This guide will explore the theoretical and extrapolated biological potential of 4-bromo-2-methyl-6-nitrophenol based on structure-activity relationships of analogous compounds. We will delve into potential antimicrobial, antioxidant, and cytotoxic activities, providing detailed experimental protocols for their investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-bromo-2-methyl-6-nitrophenol is essential for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO3 | [1] |

| Molecular Weight | 232.033 g/mol | [1] |

| Melting Point | 90.5 °C | [1] |

| Boiling Point | 278.5°C at 760 mmHg | [1] |

| XLogP3 | 3 | [1] |

Potential Biological Activities: A Structure-Activity Relationship Analysis

The biological potential of 4-bromo-2-methyl-6-nitrophenol can be inferred from the known activities of structurally related compounds.

Antimicrobial Activity

The presence of both a halogen (bromine) and a nitro group on a phenolic backbone strongly suggests potential antimicrobial properties. Halogenated phenols are known to exhibit antimicrobial effects, and the addition of a nitro group can further enhance this activity.[2] Schiff bases derived from salicylaldehyde and its substituted forms have been extensively studied for their antimicrobial action, with the azomethine group considered crucial for their biological function.[3]

Derivatives of bromophenols have shown promise in the development of new drugs due to their biological activities.[4][5] The proposed mechanism for phenolic antimicrobials often involves membrane disruption, inhibition of essential enzymes, or interference with cellular energy production.

Antioxidant Activity

Phenolic compounds are classic antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The substituents on the aromatic ring modulate this activity. While electron-withdrawing groups like the nitro group can sometimes decrease antioxidant potential by destabilizing the resulting phenoxyl radical, the overall electronic effect of all substituents must be considered.[6] Studies on methylated and acetylated derivatives of natural bromophenols have highlighted their potential to ameliorate oxidative damage.[4][7]

Anticancer (Cytotoxic) Activity

Many nitrophenol and bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis. The lipophilicity and electronic properties conferred by the bromine and nitro groups can facilitate cell membrane penetration and interaction with intracellular targets.

Enzyme Inhibition

Small organic molecules, particularly those with reactive functional groups like phenols, are often investigated as enzyme inhibitors.[8] The specific shape and electronic distribution of 4-bromo-2-methyl-6-nitrophenol may allow it to fit into the active site of various enzymes, potentially leading to competitive or non-competitive inhibition. For instance, cholinesterases and monoamine oxidases are common targets for therapeutic enzyme inhibitors.[8]

Experimental Workflows for Biological Evaluation

This section provides detailed, self-validating protocols for assessing the potential biological activities of 4-bromo-2-methyl-6-nitrophenol.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial activity assessment.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Test Compound: Prepare a stock solution of 4-bromo-2-methyl-6-nitrophenol in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the prepared inoculum to each well of the microplate. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no test compound).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Workflow for In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity evaluation.

Protocol 2: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare serial dilutions of the 4-bromo-2-methyl-6-nitrophenol stock solution and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, mix the test compound dilutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for assessing in vitro cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-bromo-2-methyl-6-nitrophenol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions

Should primary in vitro screening reveal significant activity, further investigations would be warranted. These could include:

-

Mechanistic Studies: Investigating the underlying mechanisms of action, such as specific enzyme inhibition, induction of apoptosis, or disruption of microbial cell membranes.

-

In Vivo Studies: Evaluating the efficacy and toxicity of 4-bromo-2-methyl-6-nitrophenol in animal models.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing derivatives to establish clear relationships between chemical structure and biological activity, which can guide the development of more potent and selective compounds.

Conclusion

While direct biological data for 4-bromo-2-methyl-6-nitrophenol is not yet prevalent in scientific literature, a thorough analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a bioactive molecule. Its substituted phenolic nature makes it a prime candidate for investigation as an antimicrobial, antioxidant, and cytotoxic agent. The experimental workflows detailed in this guide provide a robust framework for systematically exploring these potential activities. Further research into this compound is warranted and could unveil novel therapeutic applications.

References

-

International Journal of Research in Pharmaceutical and Life Sciences. (n.d.). Synthesis, Characterisation and Antimicrobial Evaluation of 4-Bromo- 2-[(Dodecylimino) Methyl] Phenol and. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol | Request PDF. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science and Research. (n.d.). View of Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6-((E)-(3- -nitrophenyl)diazenyl)phenol and its anti-hyperglycemia, anticancer and antimicrobial assessment. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Retrieved from [Link]

-

Research Trend. (n.d.). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchtrend.net [researchtrend.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4-bromo-2-methyl-6-nitrophenol

This guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-2-methyl-6-nitrophenol (CAS No: 20294-50-2), a key intermediate in various chemical syntheses.[1] A thorough understanding of its solubility is critical for researchers, scientists, and drug development professionals to effectively design, optimize, and control processes such as reaction kinetics, purification, and formulation.

While specific quantitative solubility data for this exact compound is not extensively available in public literature, this guide extrapolates its expected behavior based on the well-understood principles of physical chemistry and the known properties of structurally similar molecules, such as brominated and nitrated phenols.[2] Furthermore, it provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate and reliable data tailored to their specific applications.

Physicochemical Properties of 4-bromo-2-methyl-6-nitrophenol

To understand the solubility of a compound, one must first examine its molecular structure and inherent physical properties.

Molecular Structure:

The molecule consists of a phenol ring substituted with three functional groups:

-

A hydroxyl (-OH) group : This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

A nitro (-NO2) group : This is a strong electron-withdrawing group, increasing the acidity of the phenolic proton and contributing to the molecule's overall polarity.

-

A bromo (-Br) group : This halogen atom is electronegative but also contributes to the molecule's size and lipophilicity.

-

A methyl (-CH3) group : This is a nonpolar, lipophilic group.

The interplay of these groups dictates the molecule's interactions with different solvents. The polar hydroxyl and nitro groups suggest solubility in polar solvents, while the brominated and methylated aromatic ring imparts a lipophilic character, suggesting potential solubility in non-polar organic solvents.[2]

Table 1: Key Physicochemical Properties of 4-bromo-2-methyl-6-nitrophenol

| Property | Value | Source |

| Molecular Formula | C7H6BrNO3 | [1] |

| Molecular Weight | 232.03 g/mol | [1][3] |

| Appearance | Yellow Flake or needle-like crystals | [4] |

| Melting Point | 90.5 °C | [1] |

| Boiling Point | 278.5°C at 760 mmHg | [1] |

| XLogP3 | 3.0 | [5] |

The XLogP3 value of 3.0 indicates a significant degree of lipophilicity, suggesting that while the polar groups will aid solubility in polar solvents, the overall structure has a preference for non-aqueous environments.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular force characteristics.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the hydroxyl group on 4-bromo-2-methyl-6-nitrophenol, it is expected to have some solubility in these solvents. However, the hydrophobic nature of the brominated and methylated aromatic ring will likely limit its solubility in water.[2]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them. They are excellent at dissolving a wide range of organic compounds.[2][6] High solubility is anticipated in solvents like DMSO.[2]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The lipophilic aromatic ring and methyl group suggest that 4-bromo-2-methyl-6-nitrophenol will exhibit some solubility in these solvents, particularly those with aromatic character like toluene.[6]

The acidic nature of the phenolic proton means that the solubility of this compound will be highly dependent on pH in aqueous solutions. In alkaline conditions, the hydroxyl group will deprotonate to form a phenolate salt, which is ionic and thus significantly more soluble in water.[7][8]

Expected Solubility Profile

Based on the analysis of its structure and the principles of solubility, the following qualitative solubility profile is expected.

Table 2: Predicted Solubility of 4-bromo-2-methyl-6-nitrophenol in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar -OH and -NO2 groups are offset by the hydrophobic brominated and methylated aromatic ring.[2] |

| Methanol | Polar Protic | Soluble | A polar protic solvent capable of hydrogen bonding.[2] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it is a polar solvent that can engage in hydrogen bonding.[2][6] |

| Acetone | Polar Aprotic | Soluble | A good solvent for many nitrophenols due to its moderate polarity.[2][6] |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds.[6] |

| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent known for dissolving a wide range of organic compounds.[2] |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The organic nature of the compound suggests some solubility in this common non-polar solvent.[2] |

| Hexane | Non-polar | Sparingly Soluble | As a nonpolar solvent, it is less effective for polar nitrophenols.[6] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: This method involves saturating a solvent with the solute by allowing them to equilibrate at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured, typically by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of crystalline 4-bromo-2-methyl-6-nitrophenol into several vials. The excess is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature orbital shaker or water bath. A typical temperature for screening is 25 °C (298.15 K).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation & Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 4-bromo-2-methyl-6-nitrophenol of known concentrations.

-

-

Calculation:

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Diagram 1: Experimental Workflow for the Isothermal Shake-Flask Method

Caption: Workflow for determining equilibrium solubility.

Data Interpretation: Linking Structure to Solubility

The quantitative data obtained from the experimental protocol can be used to validate the theoretical predictions. A graph plotting solubility against a solvent polarity index can provide valuable insights.

Diagram 2: Relationship between Solvent Polarity and Expected Solubility

Caption: Intermolecular forces driving solubility.

It is expected that the highest solubility will be observed in polar aprotic solvents like DMSO, where strong dipole-dipole interactions can occur without the competing hydrophobic effects seen in water. Polar protic solvents like methanol and ethanol should also be effective due to hydrogen bonding. Solubility will likely decrease significantly as solvent polarity decreases, with the lowest values seen in non-polar aliphatic solvents like hexane.

Conclusion

The solubility profile of 4-bromo-2-methyl-6-nitrophenol is governed by the complex interplay of its polar (hydroxyl, nitro) and non-polar (brominated methyl-aromatic ring) functionalities. While it is predicted to be soluble in a range of common polar organic solvents and sparingly soluble in water, precise quantitative data is essential for process development. The isothermal shake-flask method detailed in this guide provides a reliable framework for researchers to generate this critical data, enabling informed solvent selection, optimized reaction conditions, and robust formulation strategies.

References

- BenchChem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.

- PubChem. (n.d.). 4-bromo-2-methyl-6-nitrophenol.

-

Solubility of Things. (n.d.). 4-nitro-2-phenylphenol. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-bromo-2-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

-

National Institutes of Health. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - 4-bromo-2-methyl-6-nitrophenol (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

determining the melting point of 4-bromo-2-methyl-6-nitrophenol

An In-Depth Technical Guide to the Accurate Determination of the Melting Point of 4-bromo-2-methyl-6-nitrophenol

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide for the precise determination of the melting point of 4-bromo-2-methyl-6-nitrophenol (CAS No. 20294-50-2). It is intended for researchers, analytical scientists, and professionals in drug development who rely on accurate physical property characterization for compound identification, purity assessment, and quality control. This guide moves beyond a simple procedural list to explain the scientific rationale behind each step, ensuring a self-validating and robust methodology.

Introduction: The Significance of a Melting Point

4-Bromo-2-methyl-6-nitrophenol is a highly functionalized aromatic compound, appearing as a yellow crystalline powder.[1] Its molecular structure, featuring bromine, methyl, nitro, and hydroxyl groups, lends itself to a variety of intermolecular forces that dictate its physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Reported Melting Point | 87–90.5 °C | [1] |

| CAS Number | 20294-50-2 | [2] |

In the context of pharmaceutical development and organic synthesis, the melting point is a critical first-line indicator of both identity and purity.[3][4] A pure crystalline solid exhibits a sharp, characteristic melting range, typically spanning 0.5-2.0°C.[5] The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] Therefore, the accurate determination of this value is not merely a procedural step but a foundational data point for compound validation.

Theoretical Foundations: Molecular Interactions and Phase Transition

The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This phase change occurs when the supplied thermal energy (kinetic energy) becomes sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[3][6] For 4-bromo-2-methyl-6-nitrophenol, the key intermolecular forces at play are:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are strong acceptors. This leads to robust intermolecular networks that require significant energy to disrupt.

-

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Br, C-N, N-O, C-O), creating a net molecular dipole and resulting in strong electrostatic attractions between adjacent molecules.

-

Van der Waals Forces: These dispersion forces, though weaker, contribute to the overall lattice energy, scaling with the molecule's size and surface area.

The presence of an impurity introduces defects into the crystal lattice, weakening the overall intermolecular forces. This means less energy is required to break the structure apart, resulting in the characteristic melting point depression.[4]

Experimental Workflow and Protocol

This section details a validated, step-by-step protocol for using a modern digital melting point apparatus.

Diagram of the Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

A. Sample Preparation (Self-Validation: A poorly prepared sample is the most common source of error.)

-

Ensure Sample Dryness: Use a sample that has been thoroughly dried, for instance, in a vacuum desiccator. Residual solvent will act as an impurity and cause significant melting point depression.

-

Create a Fine Powder: Place a small amount of the crystalline 4-bromo-2-methyl-6-nitrophenol on a clean, dry watch glass. Using a spatula, crush the sample into a fine, uniform powder.[5] This is critical for uniform heat transfer and efficient packing.

-

Load the Capillary Tube: Tap the open end of a capillary tube into the powder pile until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on the benchtop to move the sample down.

-

Compact the Sample: To ensure dense packing, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto a hard surface. Repeat this 2-3 times. The final packed sample height should be no more than 2-3 mm.[5] Causality: An overly large sample requires a greater heat input, artificially broadening the melting range as a thermal gradient forms within the sample itself.

B. Instrumental Analysis

-

Initial Rapid Determination:

-

Set the digital melting point apparatus to a rapid heating rate (e.g., 10-20°C/min).[5]

-

Insert the prepared capillary tube.

-

Observe the sample and note the approximate temperature at which it melts. This provides a target range for the precise measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.[5]

-

Insert a fresh capillary tube with a new sample. Trustworthiness: Never re-melt a sample, as thermal decomposition may have occurred, altering the melting point.

-

Set the heating rate to a slow 1-2°C per minute.[3] Causality: A slow ramp rate ensures that the sample, heating block, and thermometer all remain in thermal equilibrium, which is essential for an accurate reading.

-

Record the temperature at the first sign of liquid formation (T_onset).

-

Record the temperature when the last crystal of solid disappears (T_completion).

-

The melting point is reported as the range from T_onset to T_completion.

-

C. Mixed Melting Point for Identity Confirmation

This technique is the authoritative method for confirming if an unknown sample is identical to a known reference standard.[4]

-

Prepare a 50:50 mixture by thoroughly grinding equal parts of your synthesized/unknown sample and a certified reference standard of 4-bromo-2-methyl-6-nitrophenol.

-

Determine the melting point of this mixture using the accurate determination protocol (Part B).

-

Interpretation:

-

No Change: If the mixture melts at the same sharp range as the reference standard, the unknown is confirmed to be the same compound.[4]

-

Depression & Broadening: If the mixture melts at a lower temperature and over a wider range, the unknown is not the same compound. The reference standard is acting as an impurity.[4]

-

Data Interpretation and Logical Validation

The recorded melting range is a direct reflection of the sample's purity. The following diagram and table illustrate the logical flow for interpreting the results.

Diagram of Data Interpretation Logic

Caption: Logical Flow for Purity Assessment.

Table of Hypothetical Results

| Sample Description | Observed Melting Range (°C) | Range Width (°C) | Interpretation |

| High-Purity Standard | 89.0 - 90.0 | 1.0 | Pure. Sharp range matches literature value. |

| Synthesized Batch A | 88.5 - 90.0 | 1.5 | High Purity. Sharp range within literature specifications. |

| Synthesized Batch B | 84.0 - 88.0 | 4.0 | Impure. Range is depressed and significantly broadened. |

| 50:50 Mix (Batch A + Standard) | 88.8 - 90.0 | 1.2 | Identity Confirmed. No significant depression or broadening. |

| 50:50 Mix (Unknown + Standard) | 75.0 - 82.0 | 7.0 | Not the Same Compound. Severe depression and broadening. |

Conclusion

The determination of the melting point of 4-bromo-2-methyl-6-nitrophenol is a fundamental technique that provides invaluable insight into the compound's identity and purity. By adhering to a protocol grounded in scientific principles—ensuring proper sample preparation, controlling the heating rate, and employing logical validation techniques like mixed melting point analysis—researchers can generate trustworthy and reproducible data. This accuracy is paramount for the rigorous demands of scientific research and pharmaceutical quality control.

References

- 4 Bromo 2 Methyl 6 Nitrophenol Powder.IndiaMART.

- 4-bromo-2-methyl-6-nitrophenol.Echemi.

- Melting point determin

- Experiment 1 - Melting Points.University of Missouri-St. Louis.

- Exp 1 - Melting Points.University of Wisconsin-River Falls.

- Experiment 1: Melting-point Determinations.

- Experiment (1) Determination of Melting Points.University of Technology, Iraq.

- Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.Arabian Journal of Chemistry.

- (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism.

Sources

Technical Guide: A Methodical Approach to the Calculation of Molecular Weight for 4-bromo-2-methyl-6-nitrophenol

Introduction

In the realms of chemical synthesis, pharmacology, and materials science, the molecular weight (MW) of a compound is a cornerstone physical property. It governs stoichiometric relationships, influences pharmacokinetic and pharmacodynamic profiles, and is critical for the analytical characterization of novel entities. This guide provides a detailed, first-principles approach to calculating the molecular weight of 4-bromo-2-methyl-6-nitrophenol, a substituted phenol of interest in various research applications. Our methodology is grounded in authoritative data from the International Union of Pure and Applied Chemistry (IUPAC) and is designed to ensure the highest degree of accuracy and reproducibility for researchers and drug development professionals.

Foundational Principles: Atomic Weight and Molecular Weight

Before proceeding to the calculation, it is crucial to establish the principles upon which it is based. The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms.

An atomic weight (or relative atomic mass) is not the mass of a single atom. Instead, it is a weighted average of the masses of all naturally occurring isotopes of a particular element.[1][2] This is why the atomic weights listed on the periodic table are not whole numbers.[3] The standard unit is the atomic mass unit (amu), where 1 amu is defined as one-twelfth the mass of a single carbon-12 atom.[2][4] The values used in this guide are the standard atomic weights as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), which represent the most accurate and universally accepted values for terrestrial materials.

Structural Deconstruction and Formula Determination

The first step in any molecular weight calculation is to unequivocally determine the molecular formula of the compound. This is derived directly from its IUPAC name: 4-bromo-2-methyl-6-nitrophenol .

-

Phenol : This is the parent structure, consisting of a benzene ring (C₆H₅) bonded to a hydroxyl group (-OH).

-

Substituent Numbering : The carbon atom bonded to the hydroxyl group is designated as position 1.

-

2-methyl : A methyl group (-CH₃) is attached at position 2.

-

4-bromo : A bromine atom (-Br) is attached at position 4.

-

6-nitro : A nitro group (-NO₂) is attached at position 6.

By assembling these components, we can tally the constituent atoms:

-

Carbon (C) : 6 atoms in the benzene ring plus 1 in the methyl group, for a total of 7.

-

Hydrogen (H) : The parent phenol has hydrogens at positions 2, 3, 4, 5, and 6. The substituents at positions 2, 4, and 6 replace these hydrogens. Therefore, hydrogens remain on the ring at positions 3 and 5. Additionally, there is 1 hydrogen in the hydroxyl group and 3 in the methyl group, for a total of 2 + 1 + 3 = 6.

-

Bromine (Br) : 1 atom.

-

Nitrogen (N) : 1 atom in the nitro group.

-

Oxygen (O) : 1 atom in the hydroxyl group and 2 in the nitro group, for a total of 3.

This systematic deconstruction yields the definitive molecular formula: C₇H₆BrNO₃ .[5][6][7]

Caption: Molecular structure of 4-bromo-2-methyl-6-nitrophenol (C₇H₆BrNO₃).

Experimental Protocol: Calculation of Molecular Weight

The following protocol details the precise steps for calculating the molecular weight of C₇H₆BrNO₃.

Step 1: Collation of Standard Atomic Weights

The first action is to gather the standard atomic weight for each constituent element. For maximum accuracy, these values are sourced from IUPAC and the National Institute of Standards and Technology (NIST).[8][9][10][11][12]

| Element | Symbol | Atom Count in C₇H₆BrNO₃ | Standard Atomic Weight (amu) | Subtotal Weight (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904[13][14][15] | 79.904 |

| Nitrogen | N | 1 | 14.007[16][17] | 14.007 |

| Oxygen | O | 3 | 15.999[1][18] | 47.997 |

Step 2: Summation of Atomic Weights

The molecular weight is the aggregate of the subtotal weights calculated in the previous step. The causality is direct: the mass of the molecule is the sum of the masses of its parts.

-

MW = (Atomic Weight of C × 7) + (Atomic Weight of H × 6) + (Atomic Weight of Br × 1) + (Atomic Weight of N × 1) + (Atomic Weight of O × 3)

-

MW = (12.011 × 7) + (1.008 × 6) + (79.904 × 1) + (14.007 × 1) + (15.999 × 3)

-

MW = 84.077 + 6.048 + 79.904 + 14.007 + 47.997

Step 3: Final Calculated Molecular Weight

Executing the summation provides the final molecular weight.

-

MW = 232.033 amu

This calculated value is consistent with empirical data found in chemical databases.[5] The unit may also be expressed as g/mol , which is numerically equivalent and more practical for laboratory applications, representing the mass of one mole of the substance.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of 4-bromo-2-methyl-6-nitrophenol has been rigorously calculated to be 232.033 amu . This result was achieved through a systematic, self-validating process that began with the deconstruction of the compound's IUPAC name to determine its molecular formula, followed by the summation of the most current, authoritative atomic weights for each constituent element. This methodical approach is fundamental in ensuring the precision required for quantitative analysis, chemical synthesis, and all stages of drug discovery and development. Adherence to these foundational principles guarantees data integrity and reproducibility across all scientific disciplines.

References

-

AP Chemistry. Oxygen Atom Weight . Fiveable. [Link]

-

Wikipedia. Bromine . [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine . [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen . [Link]

-

Quora. How heavy is one atom of carbon? . [Link]

-

askIITians. How many grams does an atom of hydrogen weigh? . [Link]

-

Westfield State University. Atomic/Molar mass . [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen . [Link]

-

Quora. What is the atomic mass of hydrogen? . [Link]

-

YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone . [Link]

-

YouTube. What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone . [Link]

-

nglos324. oxygen . [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine . [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen . [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen . [Link]

-

Wikipedia. Oxygen . [Link]

-

Wikipedia. Nitrogen . [Link]

-

Wikipedia. Hydrogen . [Link]

-

Royal Society of Chemistry. Bromine - Element information, properties and uses . [Link]

-

BYJU'S. Carbon . [Link]

-

YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone . [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses . [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon . [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen . [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. 4-Bromo-2-methyl-6-nitrophenol . [Link]

-

CP Lab Safety. 4-Bromo-2-methyl-6-nitrophenol, 98% Purity, C7H6BrNO3, 100 grams . [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. youtube.com [youtube.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. echemi.com [echemi.com]

- 6. allbiopharm.com [allbiopharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

The Industrial Versatility of 4-bromo-2-methyl-6-nitrophenol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the potential industrial applications of 4-bromo-2-methyl-6-nitrophenol, a versatile chemical intermediate. The document explores its synthesis, key chemical properties, and its significant role as a precursor in the manufacturing of high-value chemicals, particularly in the dye industry. Detailed reaction pathways, including the synthesis of its crucial amino derivative and subsequent transformation into phenoxazine dyes, are presented. Furthermore, this guide discusses potential, albeit less documented, applications in the agrochemical and pharmaceutical sectors, drawing parallels with structurally related compounds. The content is intended for researchers, chemists, and professionals in drug development and materials science, offering a comprehensive overview of the industrial relevance of this substituted phenol.

Introduction: Unveiling the Potential of a Multifunctional Intermediate

4-bromo-2-methyl-6-nitrophenol is a substituted aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, a methyl group, and a nitro group on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and bromo groups, coupled with the electron-donating effect of the methyl group and the activating influence of the hydroxyl group, allows for a range of chemical transformations. This guide will delve into the practical applications of this reactivity in an industrial context.

Table 1: Physicochemical Properties of 4-bromo-2-methyl-6-nitrophenol

| Property | Value |

| CAS Number | 20294-50-2 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Solid |

| Melting Point | 90.5 °C |

| Boiling Point | 278.5 °C at 760 mmHg |

Synthesis of 4-bromo-2-methyl-6-nitrophenol: A Step-by-Step Protocol

The most common and efficient synthesis of 4-bromo-2-methyl-6-nitrophenol starts from 2-bromo-4-methylphenol. The key transformation is the nitration of the phenol ring.

Experimental Protocol: Nitration of 2-Bromo-4-methylphenol

-

Preparation of the Nitrating Mixture: In a flask, a solution of sulfuric acid (H₂SO₄) in water is prepared. To this, nitric acid (HNO₃) is added at 0°C.

-

Reaction Setup: 2-Bromo-4-methylphenol is added to the nitrating mixture.

-

Reaction Execution: The resulting mixture is stirred at room temperature overnight.

-

Work-up: After the reaction is complete, the mixture is extracted with ethyl acetate (EtOAc) and dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solution is concentrated under reduced pressure and the crude product is purified by silica gel column chromatography to yield 4-bromo-2-methyl-6-nitrophenol as a yellow solid.[1]

Caption: Synthesis of 4-bromo-2-methyl-6-nitrophenol.

Core Industrial Application: A Gateway to Phenoxazine Dyes